molecular formula C12H2Br6O B14234334 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan CAS No. 617708-26-6

1,2,4,6,8,9-Hexabromodibenzo[b,d]furan

Cat. No.: B14234334
CAS No.: 617708-26-6
M. Wt: 641.6 g/mol
InChI Key: UNWXKPFTGNPDQP-UHFFFAOYSA-N
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Description

1,2,4,6,8,9-Hexabromodibenzo[b,d]furan is a chemical compound belonging to the class of polybrominated dibenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents such as chloroform or carbon tetrachloride and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination process is carefully monitored to minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,4,6,8,9-Hexabromodibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated dibenzofuran derivatives, while reduction can lead to partially or fully debrominated products .

Scientific Research Applications

1,2,4,6,8,9-Hexabromodibenzo[b,d]furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,6,8,9-Hexabromodibenzo[b,d]furan involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially disrupting their normal function. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound can induce oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,6,8,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring flame retardancy and thermal stability .

Properties

CAS No.

617708-26-6

Molecular Formula

C12H2Br6O

Molecular Weight

641.6 g/mol

IUPAC Name

1,2,4,6,8,9-hexabromodibenzofuran

InChI

InChI=1S/C12H2Br6O/c13-3-1-5(15)11-7(9(3)17)8-10(18)4(14)2-6(16)12(8)19-11/h1-2H

InChI Key

UNWXKPFTGNPDQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C3=C(O2)C(=CC(=C3Br)Br)Br)C(=C1Br)Br)Br

Origin of Product

United States

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